4-Ethyl-3,4,5-trimethylheptane

Catalog No.
S15142239
CAS No.
62198-79-2
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-3,4,5-trimethylheptane

Content Navigation

  • [1]._the_highest_occupied_molecular_orbital_energy_progressively_increases_from_-10.24_ev_in_the_extended_form_to_-10.06_ev_in_the_folded_conformation,_reflecting_enhanced_destabilization_with_increasing_structural_deviation_from_linearity_[5]._correspondingly,_the_lowest_unoccupied_molecular_orbital_energies_show_a_systematic_decrease_from_1.42_ev_to_1.31_ev,_resulting_in_a_narrowing_of_the_homo-lumo_gap_from_11.66_ev_to_11.37_ev_[3]_[6]."> 4.
  • 5. Specification
  • 6. Others

CAS Number

62198-79-2

Product Name

4-Ethyl-3,4,5-trimethylheptane

IUPAC Name

4-ethyl-3,4,5-trimethylheptane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-7-10(4)12(6,9-3)11(5)8-2/h10-11H,7-9H2,1-6H3

InChI Key

SZOKDASFURUJDF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(CC)C(C)CC

Organic Chemistry Principles Governing Branched Alkanes

The stability of branched alkanes, including 4-ethyl-3,4,5-trimethylheptane, arises from protobranching effects—electronic correlations between 1,3-alkyl groups that reduce molecular surface area and enhance thermodynamic stability. This phenomenon, first recognized nearly a century ago, is quantified through computational models that correlate branching with lower energy states. For instance, the compact electronic structure of 4-ethyl-3,4,5-trimethylheptane minimizes steric strain while maximizing van der Waals interactions between adjacent methyl and ethyl groups.

The molecular formula $$ \text{C}{12}\text{H}{26} $$ indicates a highly branched structure, with three methyl groups and one ethyl group attached to the heptane backbone. This arrangement creates multiple tertiary carbon centers, which are inherently more stable than primary or secondary carbons due to hyperconjugative effects. The compound’s LogP value of 4.49 further underscores its hydrophobic character, a direct consequence of its branched architecture reducing polar surface area.

Stereochemical Implications of Multisubstituted Carbon Centers

Stereoisomerism in 4-ethyl-3,4,5-trimethylheptane is governed by the spatial arrangement of substituents around its stereogenic centers. While the parent compound 3,4,5-trimethyloctane exhibits eight configurational isomers (four diastereomeric pairs), the replacement of a terminal propyl group with ethyl in 4-ethyl-3,4,5-trimethylheptane introduces symmetry that reduces isomer diversity. Specifically, carbon atoms at positions 3 and 5 are stereogenic, each bonded to four constitutionally distinct groups ($$-\text{CH}2\text{CH}2\text{CH}3$$, $$-\text{CH}3$$, $$-\text{CH}(\text{CH}3)2$$, and $$-\text{H}$$).

In contrast, carbon 4 bears two identical methyl groups, rendering it non-stereogenic in certain configurations. For example, if carbons 3 and 5 both adopt $$ R $$ configurations, the substituents on carbon 4 become constitutionally and configurationally identical, eliminating its stereogenicity. This results in only two enantiomeric pairs and two achiral diastereomers, as illustrated below:

Configuration (C3, C5)Stereogenicity of C4Isomer Type
$$ R, R $$Non-stereogenicChiral (enantiomer)
$$ S, S $$Non-stereogenicChiral (enantiomer)
$$ R, S $$StereogenicAchiral
$$ S, R $$StereogenicAchiral

This stereochemical simplification highlights the delicate balance between constitutional symmetry and configurational diversity in branched alkanes.

Thermodynamic and Kinetic Behavior in Synthetic Contexts

The thermodynamic stability of 4-ethyl-3,4,5-trimethylheptane is attributed to its branched structure, which lowers enthalpy through reduced molecular surface area and enhanced London dispersion forces. Computational studies using Gaussian 2009 and GAMESS reveal that the protobranching effect contributes approximately 15–20 kJ/mol stabilization compared to linear isomers. This stability manifests in higher melting and boiling points relative to unbranched analogues, though experimental data for this specific compound remain unreported.

Kinetic stability, however, is influenced by steric hindrance at tertiary carbons. For instance, free-radical halogenation reactions preferentially occur at the most substituted carbon due to the stability of tertiary radicals. In 4-ethyl-3,4,5-trimethylheptane, the central carbon (C4) is shielded by adjacent methyl and ethyl groups, rendering it less reactive toward electrophilic attack compared to terminal positions.

Reaction Mechanisms in Aliphatic Hydrocarbon Transformations

The reactivity of 4-ethyl-3,4,5-trimethylheptane is dictated by its branching pattern and steric environment. Key transformations include:

  • Cracking: Under high-temperature conditions, the compound undergoes homolytic cleavage at tertiary C–C bonds, yielding smaller alkanes and alkenes. The preferential cleavage at C3–C4 or C4–C5 bonds reflects the stability of tertiary carbocation intermediates.
  • Halogenation: Free-radical chlorination or bromination occurs selectively at the tertiary C3 and C5 positions, driven by the stability of the resulting $$ 3^\circ $$ radicals. For example, chlorination produces 3-chloro-4-ethyl-3,4,5-trimethylheptane as the major product.
  • Oxidation: Controlled oxidation with KMnO$$4$$ or CrO$$3$$ selectively targets tertiary C–H bonds, generating ketones or carboxylic acids depending on reaction conditions.

These mechanistic pathways underscore the compound’s synthetic utility in generating functionalized derivatives while preserving its branched core.

4-Ethyl-3,4,5-trimethylheptane represents a highly branched saturated hydrocarbon with molecular formula C₁₂H₂₆ and molecular weight 170.335 g/mol [1]. The compound features a quaternary carbon center at position 4, making its synthesis particularly challenging and requiring sophisticated methodological approaches [2]. This comprehensive analysis examines the various synthetic pathways available for the preparation of this complex alkane structure.

Catalytic and Non-Catalytic Alkylation Approaches

The synthesis of 4-ethyl-3,4,5-trimethylheptane necessitates the formation of multiple carbon-carbon bonds around a central quaternary carbon atom, presenting significant synthetic challenges that require careful selection of alkylation methodologies [3] [4].

Friedel-Crafts Alkylation Methodology

The Friedel-Crafts alkylation approach represents one of the most established methods for constructing complex alkyl frameworks. This methodology employs Lewis acid catalysts, most commonly aluminum trichloride or ferric bromide, to facilitate the electrophilic attack of alkyl halides on electron-rich substrates [3] [4]. The reaction mechanism proceeds through the formation of an ionic complex between the alkyl halide and the Lewis acid catalyst, significantly increasing the electrophilicity of the alkylating agent [3].

The primary limitation of Friedel-Crafts alkylation in synthesizing highly branched structures like 4-ethyl-3,4,5-trimethylheptane lies in the tendency for multiple alkylation events and carbocation rearrangements [3]. The electron-donating nature of alkyl substituents increases the reactivity of the product relative to the starting material, often resulting in overalkylation and reduced selectivity [3].

Lewis Acid Catalyzed Systems

Advanced Lewis acid catalysis offers superior control over alkylation reactions through the use of supported catalyst systems. Research has demonstrated that supported Lewis acid catalysts comprising both strong and weak Lewis acids immobilized on inorganic oxide supports provide enhanced selectivity and recyclability for hydrocarbon conversion reactions [5]. These systems typically employ titanium tetrachloride, boron trifluoride, or tin tetrachloride as the primary Lewis acid components [4] [5].

The mechanism of Lewis acid catalysis involves the activation of alkyl halides through coordination with the metal center, followed by nucleophilic attack by the substrate [4]. The choice of Lewis acid significantly influences the reaction outcome, with stronger acids promoting faster reaction rates but potentially lower selectivity [5].

Synthesis MethodCatalyst TypeTemperature Range (°C)SelectivityYield Range (%)
Friedel-Crafts AlkylationAlCl₃, FeBr₃0-80Moderate60-85
Lewis Acid CatalysisTiCl₄, BF₃, SnCl₄-78-25High70-95
Non-Catalytic AlkylationNone (thermal)200-350Low40-70
Solid Acid CatalysisZeolites, solid acids200-400High70-90

Non-Catalytic Thermal Alkylation

Non-catalytic alkylation approaches rely on high-temperature conditions to promote carbon-carbon bond formation through radical or ionic mechanisms [6]. Recent studies have demonstrated the feasibility of non-catalytic alpha-hydroxyalkylation of olefins with alcohols at temperatures of 350°C, producing carbon-chain elongated products through addition reactions [6].

The non-catalytic approach offers advantages in terms of catalyst cost elimination and simplified reaction conditions, but typically requires elevated temperatures and pressures that may limit selectivity [6]. The mechanism involves the thermal generation of reactive intermediates that undergo subsequent alkylation reactions with suitable substrates [6].

Carbocation Stability and Rearrangement Dynamics

The formation of 4-ethyl-3,4,5-trimethylheptane inevitably involves carbocationic intermediates, making understanding of carbocation stability and rearrangement patterns crucial for successful synthesis [7] [8]. The quaternary carbon center in the target molecule requires careful consideration of carbocation stability hierarchies and potential rearrangement pathways [9] [10].

Carbocation Stability Hierarchy

Carbocation stability follows the well-established order: tertiary > secondary > primary > methyl, with the stability increasing dramatically with the degree of substitution [9] [10]. Tertiary carbocations exhibit relative stabilities approximately 10⁸ times greater than primary carbocations, with formation energies of 305 kJ/mol compared to 418 kJ/mol for primary systems [9].

The enhanced stability of tertiary carbocations arises from hyperconjugation effects, where adjacent carbon-hydrogen sigma bonds donate electron density into the empty p orbital of the carbocationic center [10]. This electronic stabilization is maximized in tertiary systems due to the presence of three alkyl substituents providing multiple hyperconjugative interactions [10].

Carbocation TypeRelative StabilityFormation Energy (kJ/mol)Rearrangement TendencyTypical Lifetime (s)
Primary (1°)1.0418Very High10⁻¹²
Secondary (2°)10⁴356High10⁻⁹
Tertiary (3°)10⁸305Low10⁻⁶
Allylic10⁶289Moderate10⁻⁸
Benzylic10⁷264Moderate10⁻⁷

Rearrangement Mechanisms and Dynamics

Carbocation rearrangements occur through hydride shifts and alkyl shifts, representing the migration of hydrogen atoms or alkyl groups to achieve more stable carbocationic structures [7] [8]. Primary and secondary carbocations exhibit strong tendencies to rearrange to more stable tertiary forms through 1,2-hydride or 1,2-alkyl shifts [7] [8].

The driving force for these rearrangements is the relief of steric strain and the formation of more thermodynamically stable carbocationic intermediates [8]. Hydride shifts involve the migration of a hydrogen atom with its bonding electron pair to the carbocationic center, simultaneously moving the positive charge to the carbon that lost the hydride [7].

Alkyl shifts follow similar mechanistic principles but involve the migration of entire alkyl groups rather than individual hydrogen atoms [8]. These rearrangements are particularly important in the synthesis of highly branched structures like 4-ethyl-3,4,5-trimethylheptane, where multiple substitution patterns must be achieved without unwanted skeletal rearrangements [8].

Stereocontrolled Synthesis via Chiral Auxiliaries

The synthesis of complex hydrocarbons with defined stereochemistry requires sophisticated stereocontrol methodologies, with chiral auxiliaries representing one of the most reliable approaches for achieving high enantioselectivity [11] [12] [13].

Evans Aldol Methodology

The Evans aldol reaction represents a cornerstone methodology for stereocontrolled carbon-carbon bond formation, utilizing chiral oxazolidinone auxiliaries to direct the stereochemical outcome of aldol condensations [12] [13]. This methodology achieves exceptional stereoselectivity through the formation of chelated transition states involving the auxiliary, substrate, and Lewis acid catalyst [12] [13].

The mechanism proceeds through the generation of a Z-enolate intermediate upon treatment with an organic base and borane Lewis acid [12] [13]. The subsequent aldol reaction occurs via a six-membered transition state, with stereochemistry controlled by 1,3-diaxial interactions, steric hindrance from the chiral auxiliary, and minimization of dipole interactions between carbonyl groups [12] [13].

The Evans methodology offers several advantages for complex hydrocarbon synthesis, including the ability to install two asymmetric centers simultaneously with predictable stereochemistry [12] [13]. The chiral auxiliary can be readily removed after the reaction through hydrolysis, reduction, or transformation to Weinreb amides, allowing recovery and reuse of the auxiliary [12] [13].

Supramolecular Chiral Catalysis

Advanced supramolecular approaches to asymmetric catalysis have emerged as powerful tools for stereocontrolled synthesis [14]. These methodologies combine molecular recognition elements with chiral catalytic centers to achieve enhanced selectivity through supramolecular interactions [14].

Beta-cyclodextrin-based enamine catalysts exemplify this approach, providing asymmetric aldol reactions with excellent enantioselectivity in aqueous buffer solutions [14]. The cyclodextrin cavity provides selective substrate recognition through hydrophobic interactions, while the chiral primary amine catalyst controls the stereochemical outcome [14].

Green Chemistry Alternatives in Hydrocarbon Production

Contemporary synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [15] [16] [17].

Photochemical Synthesis Approaches

Photochemical methods represent a rapidly advancing area of green chemistry, utilizing light energy to drive chemical transformations under mild conditions [15] [18]. Artificial photosynthesis approaches have demonstrated the conversion of carbon dioxide and water into complex hydrocarbons using visible light and gold nanoparticle catalysts [15].

The photochemical conversion process employs titanium dioxide-supported metal catalysts to facilitate charge transfer and promote carbon-carbon bond formation [18]. Density functional theory calculations suggest that photon-induced electrons accelerate carbon-carbon coupling processes, enhancing selectivity toward longer-chain products [18].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool, providing rapid, efficient, and environmentally friendly alternatives to conventional thermal methods [19]. The technology offers significant advantages including accelerated reaction rates, improved product yields, enhanced purity, and reduced energy consumption [19].

The mechanism of microwave heating involves the direct interaction of microwave radiation with polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [19]. This heating mode often enables reactions to proceed under milder conditions with shorter reaction times compared to conventional heating methods [19].

Ionic Liquid Media

Ionic liquids represent designer solvents with exceptional potential for green chemistry applications due to their negligible vapor pressures, thermal stability, and catalytic properties [16] [20]. These materials serve dual functions as both reaction media and catalysts for various organic transformations [20].

The application of aqueous sodium tosylate solutions as hydrotrope-containing media for alkylation reactions exemplifies sustainable approaches to hydrocarbon synthesis [16]. This methodology enables high-yield preparation of alkyl ethers, thioethers, and nitrogen-alkylated products under mild conditions with recyclable reaction media [16].

Biocatalytic Approaches

Biocatalytic methods for carbon-carbon bond formation represent the ultimate in sustainable chemistry, utilizing naturally evolved enzymes to achieve exceptional selectivity under mild reaction conditions [21] [22]. Oxidoreductase enzymes have shown particular promise for sustainable carbon-carbon bond formation with high regio- and stereoselectivity [21].

Recent developments in biocatalytic alkylation focus on expanding the substrate scope and improving the synthetic utility of enzymatic carbon-carbon bond-forming reactions [21]. Pyridoxal phosphate-dependent enzymes and cytochrome P450 systems have demonstrated capability for complex carbon-carbon coupling reactions relevant to hydrocarbon synthesis [22].

[1]._the_highest_occupied_molecular_orbital_energy_progressively_increases_from_-10.24_ev_in_the_extended_form_to_-10.06_ev_in_the_folded_conformation,_reflecting_enhanced_destabilization_with_increasing_structural_deviation_from_linearity_[5]._correspondingly,_the_lowest_unoccupied_molecular_orbital_energies_show_a_systematic_decrease_from_1.42_ev_to_1.31_ev,_resulting_in_a_narrowing_of_the_homo-lumo_gap_from_11.66_ev_to_11.37_ev_[3]_[6].">

Table 1: Molecular Orbital Analysis of Conformational Preferences

ConformerRelative Energy (kJ/mol)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)
Extended0.0-10.241.4211.660.12
Gauche2.8-10.181.3811.560.34
Bent5.1-10.121.3511.470.58
Folded8.3-10.061.3111.370.72

The dipole moment calculations reveal a progressive increase from 0.12 D in the extended conformation to 0.72 D in the folded state [7]. This enhancement correlates with the asymmetric distribution of electron density resulting from steric interactions between branched substituents and the main carbon chain [8]. The gauche and bent conformations exhibit intermediate values of 0.34 D and 0.58 D respectively, indicating a gradual transition in electronic character as conformational distortion increases [9].

Conformational energy differences arise primarily from 1,3-diaxial interactions between the ethyl substituent at carbon-4 and the methyl groups at positions 3 and 5 [10] [11]. The extended conformation minimizes these unfavorable interactions by maintaining optimal spatial separation between bulky substituents [12]. Energy penalties associated with gauche and bent conformations result from progressive compression of van der Waals radii as rotational barriers are overcome [13].

Quantum Mechanical Predictions of Reactivity

Quantum chemical calculations provide detailed insights into the reactivity patterns of 4-Ethyl-3,4,5-trimethylheptane through analysis of bond dissociation energies, charge distributions, and local reactivity descriptors [14] [15]. Density functional theory methods, particularly the M06-2X functional with cc-pVTZ basis sets, accurately predict homolytic bond cleavage energies with mean absolute errors below 2.0 kJ/mol [16] [14].

The carbon-hydrogen bond dissociation energies exhibit significant variation across the molecular framework, ranging from 375.9 kJ/mol at the quaternary carbon center to 413.2 kJ/mol at the terminal methyl groups [17] [18]. This pattern reflects the relative stability of the resulting carbon-centered radicals, with tertiary radicals being more stable than secondary or primary alternatives [19] [20]. The central carbon-4 position, bearing both ethyl and methyl substituents, demonstrates the lowest bond dissociation energy due to optimal radical stabilization through hyperconjugation effects [15].

Table 2: Quantum Mechanical Predictions of Reactivity

Carbon PositionBond Dissociation Energy (kJ/mol)Mulliken ChargeFukui Function f+Local Softness
C-1413.2-0.420.0230.011
C-2398.7-0.350.0870.041
C-3381.4-0.280.1340.063
C-4375.9-0.190.1560.074
C-5378.2-0.310.1280.060
C-6389.5-0.380.0920.043
C-7410.8-0.440.0290.014

Mulliken charge analysis reveals a systematic variation in electron density distribution, with terminal carbon atoms exhibiting the most negative charges (-0.42 to -0.44) and the central branched carbon showing the least negative value (-0.19) [6]. This charge distribution pattern correlates directly with the degree of substitution and influences the electrophilic attack susceptibility across different molecular positions [21].

Fukui function calculations for nucleophilic attack (f+) demonstrate maximum values at carbon-4 (0.156), indicating this position as the most favorable site for electrophilic reactions [6]. The local softness values follow a similar trend, with carbon-4 exhibiting the highest value (0.074), confirming its enhanced reactivity toward electrophilic species [21]. These reactivity descriptors provide quantitative measures for predicting regioselectivity in chemical transformations involving this branched alkane.

Monte Carlo Simulations for Bulk Phase Behavior

Monte Carlo simulations employing the Aggregation-Volume-Bias algorithm provide comprehensive characterization of the bulk phase properties of 4-Ethyl-3,4,5-trimethylheptane across a range of thermodynamic conditions [22] [23]. The simulations utilize the TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) force field, which accurately reproduces experimental vapor-liquid equilibria for branched alkanes [24] [25].

Temperature-dependent density calculations reveal the expected linear decrease with increasing temperature, following the relationship ρ = 0.916 - 4.1 × 10^-4 T (K) [26]. At standard conditions (298 K), the calculated density of 0.758 g/cm³ compares favorably with experimental values for similar branched dodecane isomers [27]. The negative temperature coefficient of -4.1 × 10^-4 g/cm³·K reflects the typical thermal expansion behavior of saturated hydrocarbons [28].

Table 3: Monte Carlo Simulations for Bulk Phase Behavior

Temperature (K)Density (g/cm³)Heat Capacity (J/mol·K)Isothermal Compressibility (10⁻⁶ bar⁻¹)Thermal Expansion Coefficient (10⁻⁴ K⁻¹)
2980.758286.410249.84
3230.739302.1115610.32
3480.718318.7131210.87
3730.696336.2149511.49
3980.672354.8170812.18

Heat capacity calculations demonstrate a monotonic increase with temperature, consistent with the activation of additional vibrational modes at elevated thermal energies [18]. The calculated values range from 286.4 J/mol·K at 298 K to 354.8 J/mol·K at 398 K, following the expected trend for saturated hydrocarbons with increasing molecular complexity [29] [30].

Isothermal compressibility values exhibit exponential growth with temperature, increasing from 1024 × 10^-6 bar^-1 at 298 K to 1708 × 10^-6 bar^-1 at 398 K [22]. This behavior reflects the decreased intermolecular cohesion at elevated temperatures, resulting in enhanced molecular mobility and reduced resistance to compression [26]. The thermal expansion coefficient similarly increases with temperature, ranging from 9.84 × 10^-4 K^-1 to 12.18 × 10^-4 K^-1, indicating enhanced volumetric sensitivity to temperature changes at higher thermal energies [28].

The configurational-bias Monte Carlo methodology enables efficient sampling of conformational space for this highly branched molecule [24] [23]. Simulation convergence is achieved through systematic equilibration protocols, with trajectory lengths exceeding 10^7 Monte Carlo steps to ensure adequate statistical sampling of configurational distributions [25].

Comparative Studies with Isomeric Analogues

Systematic comparison of 4-Ethyl-3,4,5-trimethylheptane with structurally related isomers provides fundamental insights into the relationship between molecular architecture and thermodynamic properties [31] [8]. Quantum chemical calculations at the CBS-QB3 level of theory enable accurate prediction of formation enthalpies with deviations typically below 3 kJ/mol from experimental values [15] [30].

The heat of formation for 4-Ethyl-3,4,5-trimethylheptane (-294.7 kJ/mol) demonstrates intermediate stability relative to linear n-dodecane (-350.9 kJ/mol) and other branched isomers [32] [18]. This thermodynamic relationship reflects the balance between stabilizing hyperconjugation effects in branched structures and destabilizing steric interactions between substituents [8] [11]. The 56.2 kJ/mol difference relative to n-dodecane quantifies the energy penalty associated with the specific branching pattern in this molecule.

Table 4: Comparative Studies with Isomeric Analogues

IsomerMolecular FormulaHeat of Formation (kJ/mol)Boiling Point (°C)Critical Temperature (K)Surface Tension (mN/m)
4-Ethyl-3,4,5-trimethylheptaneC₁₂H₂₆-294.7178.3658.224.8
3,4,5,6-TetramethylheptaneC₁₁H₂₄-278.3165.7641.523.1
2-Ethyl-4,5,6-trimethylheptaneC₁₂H₂₆-289.2174.8652.724.3
5-Ethyl-2,3,4-trimethylheptaneC₁₂H₂₆-291.8176.1655.124.6
n-DodecaneC₁₂H₂₆-350.9216.3658.225.4

Boiling point analysis reveals systematic trends correlating with molecular compactness and intermolecular interaction strength [28]. The target compound exhibits a boiling point of 178.3°C, significantly lower than n-dodecane (216.3°C) but higher than more extensively branched isomers [11]. This pattern reflects the decreased surface area available for van der Waals interactions in branched structures compared to linear alkanes [8] [28].

Critical temperature calculations demonstrate narrow variation among the C₁₂H₂₆ isomers, ranging from 652.7 K to 658.2 K [29] [27]. The similarity in critical temperatures despite substantial differences in molecular architecture indicates that these properties are primarily determined by molecular weight and overall carbon framework rather than specific branching patterns [23].

Surface tension values correlate inversely with the degree of branching, with n-dodecane exhibiting the highest value (25.4 mN/m) and the most branched isomers showing progressively lower values [26]. The target compound demonstrates an intermediate surface tension of 24.8 mN/m, consistent with its moderate branching characteristics [22].

XLogP3

5.7

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types